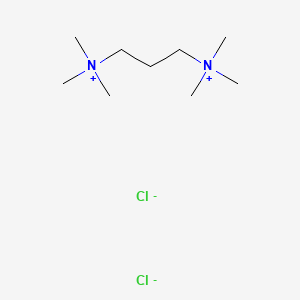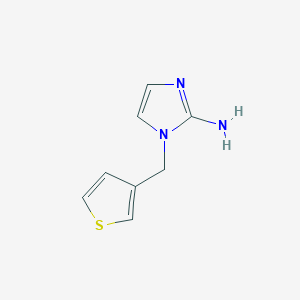![molecular formula C16H19N3O2S B13321420 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . This compound is characterized by the presence of a quinoxaline ring, an azepane ring, and a sulfanylacetic acid moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of quinoxaline derivatives with azepane and sulfanylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. The sulfanylacetic acid moiety can participate in redox reactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 2-{[3-(Morpholin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the presence of the azepane ring, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different ring systems .
Propiedades
Fórmula molecular |
C16H19N3O2S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[3-(azepan-1-yl)quinoxalin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H19N3O2S/c20-14(21)11-22-16-15(19-9-5-1-2-6-10-19)17-12-7-3-4-8-13(12)18-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,20,21) |
Clave InChI |
BASCJVLIXXTWOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
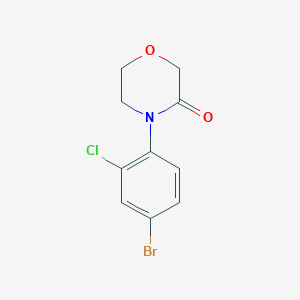
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
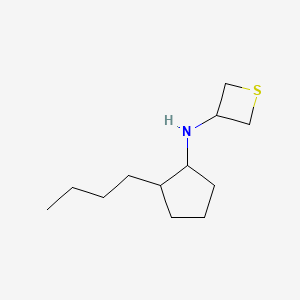
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
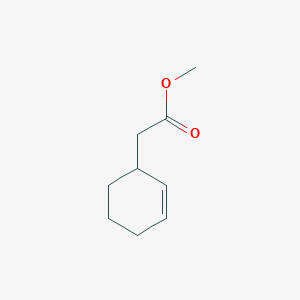


![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)


